1-Phenyl-3-(pyridin-3-yl)propan-2-one
Description
1-Phenyl-3-(pyridin-3-yl)propan-2-one is a ketone derivative featuring a phenyl group and a pyridin-3-yl moiety attached to a propan-2-one backbone. The pyridin-3-yl group introduces electron-withdrawing effects and hydrogen-bonding capabilities, influencing reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-phenyl-3-pyridin-3-ylpropan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-14(9-12-5-2-1-3-6-12)10-13-7-4-8-15-11-13/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOARNLGXQCFTFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(pyridin-3-yl)propan-2-one can be synthesized through several methods. One common method involves the reaction of 3-pyridinecarboxaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solvent at room temperature, followed by purification through distillation and crystallization .
Industrial Production Methods
In industrial settings, the production of 1-Phenyl-3-(pyridin-3-yl)propan-2-one often involves large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with additional steps for solvent recovery and waste management.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-3-(pyridin-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-3-(pyridin-3-yl)propan-2-one has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(pyridin-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Pyridin-2-yl vs. Pyridin-3-yl Substitution
The position of the nitrogen atom in the pyridine ring significantly impacts molecular properties. For example, (E)-1-Phenyl-3-pyridin-2-yl-propenone (CAS: 5325-66-6) shares a similar backbone but differs in the pyridine substitution (pyridin-2-yl vs. pyridin-3-yl).
Trifluoromethyl-Substituted Analogs
1-Phenyl-3-[3-(trifluoromethyl)phenyl]propan-2-one (CAS: Not provided) introduces a trifluoromethyl group on the phenyl ring. This substitution increases molecular weight (278.27 g/mol) and lipophilicity (density: 1.209 g/cm³) compared to the parent compound. The CF₃ group also elevates the boiling point (326°C) and may enhance metabolic stability in drug candidates .
Chalcone and Flavonoid Derivatives
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone () is a chalcone derivative with hydroxyl groups on the phenyl ring. The hydroxyl substituents improve water solubility and enable hydrogen bonding, contrasting with the non-polar phenyl group in 1-Phenyl-3-(pyridin-3-yl)propan-2-one. Cyclization of such chalcones into flavones (e.g., α,β-conjugated systems) further modifies their biological activity and photophysical properties .
Pyrazole-Carboxamide Derivatives
N-(Pyridin-3-yl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide () shares the pyridin-3-yl moiety but incorporates a pyrazole ring and a trifluoromethyl group. This compound exhibits a melting point of 196–197°C and a high synthetic yield (79.8%), suggesting superior crystallinity and process scalability compared to simpler ketones .
Physicochemical and Spectral Comparisons
Physical Properties
Notes:
- Sulfone-containing analogs (e.g., 1-phenyl-3-(phenylsulfonyl)propan-2-one) exhibit enhanced oxidative stability and serve as directing groups in asymmetric catalysis .
- Hydroxyl-substituted derivatives () display increased polarity, impacting solubility and bioavailability.
Spectral Characteristics
- NMR Data : The pyridin-3-yl group in 1-Phenyl-3-(pyridin-3-yl)propan-2-one is expected to show distinct ¹H-NMR signals for aromatic protons (δ ~7.0–8.5 ppm) and a ketone carbonyl signal at ~200–210 ppm in ¹³C-NMR. Comparatively, pyrazole derivatives () exhibit downfield shifts due to electron-withdrawing trifluoromethyl groups .
- IR Spectroscopy : Ketones like 1-Phenyl-3-(pyridin-3-yl)propan-2-one show strong C=O stretches near 1700 cm⁻¹. Chalcone derivatives () display additional O–H stretches (~3200 cm⁻¹) from hydroxyl groups .
Biological Activity
1-Phenyl-3-(pyridin-3-yl)propan-2-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
1-Phenyl-3-(pyridin-3-yl)propan-2-one can be synthesized through various methods, with one common approach involving the reaction of 3-pyridinecarboxaldehyde with acetophenone in the presence of sodium hydroxide. The reaction typically occurs in ethanol at room temperature, followed by purification through distillation and crystallization.
Chemical Structure
The molecular formula of 1-Phenyl-3-(pyridin-3-yl)propan-2-one is , characterized by a phenyl group attached to a propanone structure with a pyridine ring. This unique structure contributes to its biological activity.
Antimicrobial Properties
Research indicates that 1-Phenyl-3-(pyridin-3-yl)propan-2-one exhibits antimicrobial activity against various pathogens. It has been tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth at certain concentrations. Table 1 summarizes the antimicrobial efficacy based on minimum inhibitory concentration (MIC) values.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer). The results from these studies are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 6.25 |
| MCF-7 | 25 |
These findings suggest that 1-Phenyl-3-(pyridin-3-yl)propan-2-one may interact with key signaling pathways involved in cancer progression, particularly those related to apoptosis and cell cycle regulation.
The biological activity of this compound is attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor of various enzymes and receptors involved in cell signaling pathways. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit kinases involved in cancer cell proliferation.
- Receptor Modulation : It could modulate receptors associated with apoptosis and survival pathways.
- Oxidative Stress Induction : The compound may increase oxidative stress within cells, leading to apoptosis.
Study on Anticancer Effects
A recent study evaluated the effects of 1-Phenyl-3-(pyridin-3-yl)propan-2-one on breast cancer cell lines using MTT assays. The study found that the compound significantly decreased cell viability at lower concentrations in MDA-MB-231 cells compared to control groups .
Toxicity Assessment
In toxicity studies, the compound was assessed for its effects on non-cancerous cells. Results indicated that while it effectively inhibited cancer cell growth, it exhibited minimal cytotoxicity towards normal human fibroblasts at similar concentrations, suggesting a degree of selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
